molecular formula C17H13NO2 B11852971 2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione CAS No. 915372-69-9

2-Amino-3-(3-methylphenyl)naphthalene-1,4-dione

Cat. No.: B11852971
CAS No.: 915372-69-9
M. Wt: 263.29 g/mol
InChI Key: YLYHKTANWPPUQY-UHFFFAOYSA-N
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Description

2-Amino-3-(m-tolyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(m-tolyl)naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with m-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(m-tolyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Amino-3-(m-tolyl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(m-tolyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.

    2-Amino-3-(p-tolyl)naphthalene-1,4-dione: A structural isomer with a different position of the methyl group.

    Lawsone (2-hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with hydroxyl substitution.

Uniqueness

2-Amino-3-(m-tolyl)naphthalene-1,4-dione is unique due to the presence of both an amino group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

915372-69-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-3-(3-methylphenyl)naphthalene-1,4-dione

InChI

InChI=1S/C17H13NO2/c1-10-5-4-6-11(9-10)14-15(18)17(20)13-8-3-2-7-12(13)16(14)19/h2-9H,18H2,1H3

InChI Key

YLYHKTANWPPUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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